![molecular formula C21H17BrFN7O B2365055 (3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920367-39-1](/img/structure/B2365055.png)
(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H17BrFN7O and its molecular weight is 482.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17BrFN7O, indicating a substantial molecular weight and complexity due to the presence of various functional groups including bromophenyl, fluorophenyl, triazolopyrimidine, and piperazine moieties. The structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Anticancer Activity
Research has shown that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. For instance, derivatives of triazole-thiones have demonstrated significant cytotoxic activity against various cancer cell lines. A study reported that certain triazole derivatives achieved IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . Given the structural similarities, it is plausible that this compound may exhibit similar activities.
Antimicrobial Activity
Compounds with piperazine and triazole functionalities have been reported to possess antimicrobial properties. For example, the presence of the piperazine ring enhances the interaction with biological targets such as enzymes or receptors involved in microbial resistance . The compound's structure suggests potential efficacy against both bacterial and fungal pathogens.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzyme Activity : The triazole moiety may inhibit enzymes critical for cell proliferation in cancer cells.
- Interference with Cell Signaling : The piperazine component could modulate signaling pathways involved in tumor growth or microbial infection.
- Quantitative Structure–Activity Relationship (QSAR) studies could provide insights into how structural modifications influence its efficacy .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazolopyrimidine Core : Cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
- Introduction of Fluorophenyl Group : Nucleophilic aromatic substitution where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.
- Attachment of Piperazine Ring : Nucleophilic substitution reactions to introduce the piperazine moiety to the triazolopyrimidine-fluorophenyl intermediate .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
Compound | Biological Activity | IC50 Value | Reference |
---|---|---|---|
Triazole derivative A | Anticancer (MCF-7) | 27.3 μM | |
Triazole derivative B | Antimicrobial | Varies | |
Piperazine derivative C | Antimicrobial | 6.2 μM |
These findings suggest that further investigation into this compound could yield significant insights into its therapeutic potential.
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUQALXFLJQLIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.